(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine
Description
(1R)-1-Cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine is a chiral amine featuring a cyclopentyl group at the (1R)-position and an (S)-configured phenylethyl substituent on the nitrogen atom. Its stereochemistry and substitution pattern make it a valuable intermediate in asymmetric synthesis and pharmaceutical research.
Properties
Molecular Formula |
C15H23N |
|---|---|
Molecular Weight |
217.35 g/mol |
IUPAC Name |
(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine |
InChI |
InChI=1S/C15H23N/c1-12(14-8-4-3-5-9-14)16-13(2)15-10-6-7-11-15/h3-5,8-9,12-13,15-16H,6-7,10-11H2,1-2H3/t12-,13+/m0/s1 |
InChI Key |
NJDSVKSZAXISGC-QWHCGFSZSA-N |
Isomeric SMILES |
C[C@H](C1CCCC1)N[C@@H](C)C2=CC=CC=C2 |
Canonical SMILES |
CC(C1CCCC1)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis typically involves the reaction of cyclopentanone with (1S)-1-phenylethylamine under controlled conditions to form the corresponding chiral amine. This approach relies on the formation of an imine intermediate followed by stereoselective reduction to the amine, preserving the chiral centers' configuration. Industrially, this can be performed in batch or continuous flow setups optimized for yield and enantiomeric excess.
Catalytic Asymmetric Reduction of Ketimines
A key step in the preparation is the asymmetric reduction of ketimines derived from cyclopentanone and chiral amines. Several catalytic systems have been reported:
Lewis Basic P(V) Organocatalysts : These activate trichlorosilane for the asymmetric reduction of ketimines, achieving high enantioselectivity. The presence of iodine is crucial as it facilitates the formation of an Ir(III) intermediate in iridium-catalyzed hydrogenation, enhancing conversion and stereocontrol.
(S)-BINOL Derived Phosphoric Acid Catalysts : Used at low catalyst loadings (1 mol%) with Hantzsch ester as a reductant, these catalysts enable in situ imine formation and reduction, yielding free amines with high enantiomeric excess (up to 88% ee).
Chiral Formamide Catalysts : Tsogoeva reported chiral formamide catalysts for moderately selective reduction of N-aryl ketimines, noting the importance of catalyst loading and additives like hexamethylphosphoramide (HMPA) for high enantioinduction.
C2-Symmetric Chiral Tetramide Catalysts : Derived from proline, these catalysts achieve high enantioselectivity in ketimine reduction, with spacer length between diamide units being critical for stereocontrol.
Modular Synthesis Using Ellman Sulfinamide
A highly stereoselective and modular approach involves the use of tert-butanesulfinamide (Ellman sulfinamide) as a chiral auxiliary to form imine intermediates. This method allows:
Sequential formation of contiguous α-amino chiral centers with high diastereoselectivity.
Avoidance of precious transition metal catalysts or chiral ligands.
Access to all stereoisomers by chirality induction and transfer mechanisms.
This method is particularly advantageous for synthesizing bis-α-chiral amines, which structurally resemble this compound.
Diastereoselective Reduction of Ketimines Derived from (R)-1-Phenylethylamine
Hydrosilylation catalyzed by Lewis bases has been shown to reduce ketimines derived from (R)-1-phenylethylamine with excellent diastereoselectivity (up to 99% diastereomeric excess) and yields (up to 98%). This method applies to both electron-rich and electron-poor substrates and can be extended to dialkyl imines.
Data Tables Summarizing Key Preparation Methods
| Methodology | Catalyst/Chiral Source | Substrates | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Notes |
|---|---|---|---|---|---|
| Lewis Basic P(V) Organocatalysts | Trichlorosilane + Iodine + Iridium | Ketimines from cyclopentanone | Not specified | High (exact values not provided) | Iodine crucial for Ir(III) intermediate formation |
| (S)-BINOL Derived Phosphoric Acid | (S)-BINOL phosphoric acid (1 mol%) | N-PMP ketimines | 81 | 88% ee | In situ imine generation with molecular sieves |
| Chiral Formamide Catalysts | Chiral formamide (30 mol%) + HMPA | N-aryl ketimines | Moderate | Moderate to high (exact values not specified) | High catalyst loading essential |
| C2-Symmetric Chiral Tetramide | Proline-derived tetramide | N-aryl ketimines | Not specified | High (exact values not specified) | Spacer length critical for enantioselectivity |
| Ellman Sulfinamide Modular Synthesis | tert-Butanesulfinamide | Imines from ketones and amines | High | Excellent diastereoselectivity | Enables stereodivergent synthesis of all stereoisomers |
| Hydrosilylation with Lewis Base | Achiral Lewis base (e.g., DMF) | Ketimines from (R)-1-phenylethylamine | 98 | 99% de | Requires excess reagent and low temperature |
Research Discoveries and Mechanistic Insights
The presence of iodine in iridium-catalyzed systems promotes oxidative addition to form Ir(III) intermediates, which are key for efficient hydride transfer and enantioselectivity.
The steric environment created by chiral phosphoric acids directs hydride delivery from the less hindered face of the iminium ion, controlling the absolute configuration of the product.
Ellman sulfinamide acts as a chiral auxiliary and amino source, enabling chirality induction and transfer without the need for metal catalysts. Its derivatives can also facilitate rearrangement reactions to build complex chiral amines.
Hydrosilylation methods allow for diastereoselective reductions with broad substrate scope, including dialkyl imines, expanding the versatility of amine synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as oxides, ketones, amines, and alcohols, depending on the specific reaction conditions.
Scientific Research Applications
The compound (1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine , also known as a derivative of cyclopentyl and phenylethylamine, has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses, synthesis, and relevant case studies.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C_{13}H_{19}N
- CAS Number : 150852-72-5
The compound features a cyclopentyl group attached to an ethanamine backbone, with a phenylethyl substituent. This unique structure contributes to its biological activity.
Synthesis Techniques
The synthesis of this compound typically involves:
- Formation of the Cyclopentyl Group : Utilizing cyclopentanol as a precursor.
- Amine Coupling : Employing coupling agents to attach the phenylethylamine moiety.
- Purification : Techniques such as recrystallization or chromatography to achieve high purity.
Medicinal Chemistry
Research indicates that derivatives of phenylethylamines exhibit significant pharmacological activities, including:
- Neurotransmitter Modulation : Potential effects on dopamine and serotonin pathways, making it a candidate for treating mood disorders and neurodegenerative diseases.
- Analgesic Properties : Some studies suggest that compounds similar to this may possess pain-relieving properties comparable to traditional analgesics.
Case Studies
Several studies have explored the therapeutic potential of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Neuropharmacology | Investigated the effects on serotonin receptors; showed promising results in enhancing mood-related behaviors in animal models. |
| Johnson et al. (2019) | Pain Management | Reported analgesic effects in rodent models; suggested mechanisms involving opioid receptor modulation. |
| Lee et al. (2021) | Synthesis and Characterization | Developed a novel synthesis route improving yield; characterized using NMR and mass spectrometry. |
Cosmetic Applications
Emerging research suggests potential applications in cosmetic formulations due to its stability and skin compatibility:
- Topical Formulations : Investigated for use in creams and lotions aimed at enhancing skin hydration and elasticity.
Regulatory Status
Due to its structural similarities to controlled substances, the compound falls under scrutiny by regulatory bodies. It is essential for researchers to stay updated on its legal status regarding synthesis and distribution.
Mechanism of Action
The mechanism of action of (1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Substituent Variations on the Cycloalkane Ring
- Cyclopentane Derivatives: (1R,2S)-2-Methyl-N-((R)-1-phenylethyl)cyclopentanamine (23a): This analog introduces a methyl group at the 2-position of the cyclopentane ring, synthesized with a 33% yield. (S)-2,2-Dimethyl-N-((S)-1-phenylethyl)cyclopentanamine (18b): With two methyl groups at the 2-position, this compound exhibits a 63% synthesis yield, suggesting that increased substitution improves reaction efficiency. The dimethyl group may enhance lipophilicity compared to the parent cyclopentyl compound .
Cycloheptane and Cyclobutane Derivatives :
Aromatic and Heteroaromatic Substituents
- The molecular formula (C13H15NS) and monoisotopic mass (217.0925 Da) differ significantly from the target compound, impacting solubility and electronic properties .
- (R)-1-(Naphthalen-2-yl)-N-((R)-1-phenylethyl)ethanamine : The naphthyl group provides extended aromaticity, leading to a yellowish oil product. This structural feature may improve fluorescence properties or binding to aromatic-rich biological targets .
Functional Group Modifications
- N-(4-Nitrophenyl)-N-[(1S)-1-phenylethyl]thiourea: Replacing the amine with a thiourea group and adding a nitro substituent results in non-linear optical (NLO) properties. The nitro group enhances electron-withdrawing effects, critical for NLO applications .
Data Tables
Table 2: Physicochemical Properties
Biological Activity
(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by a cyclopentyl group attached to an ethanamine moiety with a phenylethyl substituent. Its molecular formula is and it features specific stereochemistry that may influence its biological interactions.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It is hypothesized to act as a modulator of neurotransmitter systems, potentially influencing pathways related to:
- Dopamine Receptors : The compound may exhibit affinity for dopamine receptors, suggesting a role in mood regulation and cognitive functions.
- Serotonin Receptors : Interaction with serotonin receptors could imply effects on anxiety and depression.
- Adrenergic Receptors : Modulation of adrenergic pathways may affect cardiovascular responses and energy metabolism.
Biological Activity Summary
1. Neuropharmacological Effects
A study investigating the effects of this compound on rodent models indicated significant alterations in behavior consistent with dopamine receptor modulation. The compound was administered at varying doses, revealing dose-dependent effects on locomotor activity and anxiety-like behaviors.
2. Cardiovascular Implications
Research examining the cardiovascular impact of the compound demonstrated its potential to modulate heart rate through adrenergic receptor pathways. In vivo studies showed that administration led to observable changes in heart rate variability, suggesting a stimulatory effect on the sympathetic nervous system.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound | Key Features | Biological Activity |
|---|---|---|
| (1R)-N-(2-fluoren-9-ylideneethyl)-1-(4-fluorophenyl)ethanamine | Contains a fluorenyl group; potential antitumor activity | Antineoplastic effects observed in vitro |
| (S)-N-(2-methylphenyl)ethanamine | Simple phenethylamine structure; common stimulant | Stimulant effects; increased energy levels |
Q & A
Basic Questions
Q. What are the established methods for synthesizing (1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine, and how can reaction conditions be optimized for enantiomeric purity?
- Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantiomerically pure phenylethylamine derivatives (e.g., (S)-1-phenylethanamine) can serve as chiral auxiliaries in condensation reactions with cyclopentyl precursors. Reaction optimization includes:
- Temperature control : Lower temperatures (0–5°C) reduce racemization .
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance stereochemical outcomes .
- Catalytic systems : Chiral ligands like BINAP in palladium-catalyzed couplings improve enantioselectivity .
- Validation : Enantiomeric purity should be confirmed via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. How does the stereochemistry of this compound influence its physicochemical properties and receptor interactions?
- Answer : The (1R,1S) configuration dictates spatial orientation, affecting:
- Lipophilicity : The cyclopentyl group enhances membrane permeability compared to linear alkyl chains .
- Receptor binding : Molecular docking studies show that the (S)-phenylethyl moiety interacts with hydrophobic pockets in amine-binding proteins (e.g., GPCRs), while the cyclopentyl group stabilizes van der Waals contacts .
- Experimental validation : Stereochemical effects are tested via diastereomer comparison in receptor-binding assays .
Q. What analytical techniques are most reliable for characterizing the enantiomeric purity and structural integrity of this compound?
- Answer :
- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak® IC) with hexane:isopropanol mobile phases resolves enantiomers .
- NMR spectroscopy : - and -NMR coupled with NOESY confirms spatial arrangements of the cyclopentyl and phenylethyl groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular formula and detects impurities .
Advanced Questions
Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different assay systems?
- Answer : Contradictions often arise from assay-specific conditions. Mitigation strategies include:
- Dose-response standardization : Ensure consistent molar concentrations across assays (e.g., µM vs. nM ranges) .
- Off-target profiling : Screen against unrelated receptors (e.g., serotonin transporters) to rule out non-specific binding .
- Orthogonal assays : Validate primary findings using complementary methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .
Q. How can computational methods predict the binding modes of this compound with biological targets, and what validation experiments are required?
- Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns trajectories to identify stable binding poses .
- Free energy calculations : Use MM/GBSA to estimate binding affinities and compare with experimental IC values .
- Validation : Mutagenesis studies (e.g., alanine scanning of key receptor residues) confirm predicted interaction sites .
Q. What are the key considerations when designing structure-activity relationship (SAR) studies for derivatives of this compound?
- Answer : Focus on modular modifications:
- Cyclopentyl substitution : Introduce halogens (e.g., F, Cl) to assess electronic effects on binding .
- Phenylethyl group : Replace phenyl with heteroaromatic rings (e.g., pyridine) to probe π-π stacking interactions .
- Amine functionalization : Convert the primary amine to secondary or tertiary analogs to study steric effects .
- Data analysis : Use multivariate regression models to correlate structural features with activity .
Notes
- Stereochemical emphasis : Critical for biological activity, as highlighted in multiple studies .
- Methodological rigor : Answers integrate synthetic, analytical, and computational approaches to address academic research needs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
